molecular formula C22H40BrN B14742588 Pyridinium, 1-hexadecyl-3-methyl-, bromide CAS No. 2315-39-1

Pyridinium, 1-hexadecyl-3-methyl-, bromide

Cat. No.: B14742588
CAS No.: 2315-39-1
M. Wt: 398.5 g/mol
InChI Key: HKOMMZBXDSXZHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Quaternary Ammonium (B1175870) Compounds within Surfactant Science

Quaternary Ammonium Compounds (QACs) are a broad class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. nih.gov This cationic nature is a defining feature that distinguishes them from other classes of surfactants. In surfactant science, QACs are valued for their ability to adsorb at interfaces, reduce surface tension, and form micelles in solution. ppaspk.org

Their applications are diverse, ranging from disinfectants and antimicrobial agents to fabric softeners and antistatic agents. nih.gov The antimicrobial properties of QACs are attributed to their ability to disrupt the cell membranes of bacteria and other microorganisms. nih.gov As surfactants, they are utilized in cleaning products and personal care items. The versatility of QACs stems from the ability to modify their structure, particularly the length and nature of the alkyl chains, which allows for the fine-tuning of their properties for specific applications. nih.gov

The Role of "Pyridinium, 1-hexadecyl-3-methyl-, bromide" as a Model System in Colloid and Interface Science

"this compound" is a specific long-chain pyridinium (B92312) salt that has been a subject of investigation in colloid and interface science. Its structure, featuring a 16-carbon alkyl chain (hexadecyl) attached to a 3-methylpyridinium headgroup with a bromide counterion, makes it an excellent model for studying the behavior of cationic surfactants.

Research has systematically investigated the micellization and surface activity of a series of n-alkyl-3-methylpyridinium bromides, including the hexadecyl variant. rsc.org These studies provide fundamental data on their critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. The CMC is a key parameter that governs the efficiency of a surfactant. For "this compound," the CMC has been determined, highlighting its high surface activity. rsc.org The study of such model systems is crucial for understanding the thermodynamic principles that drive self-assembly and for designing new surfactants with tailored properties. The synthesis of related long-chain N-alkyl-3-methylpyridinium bromides has also been reported, underscoring their accessibility for academic research and their utility in studying structure-property relationships. ppaspk.org

Physicochemical Properties of n-Alkyl-3-methylpyridinium Bromides
CompoundCritical Micelle Concentration (CMC) / mol·L⁻¹Surface Tension at CMC (γ_cmc) / mN·m⁻¹
1-Dodecyl-3-methylpyridinium bromide1.38 x 10⁻²36.5
1-Tetradecyl-3-methylpyridinium bromide3.55 x 10⁻³36.8
This compound9.33 x 10⁻⁴37.5
Data from a systematic study on the micellization and surface activity of long-chain pyridinium ionic liquids.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2LDew4dA1QoQCIjpYockpUyw-C_GYH7O0eAVqBPjlvhPVQUOyJZND_063Lc0H0ywYKQRItudEXyroAPfcmWtrLVaKmHVUOSEIAqxNT26rLjVWsME8YxCHVgRwazv8LhxJhT02ZgMdETilw28bIG0oWhjlZkANCPDKev2i)]

Evolution of Research Themes for Long-Chain Pyridinium Salts

The scientific interest in long-chain pyridinium salts has evolved significantly over time. Initially, their primary applications were as germicides and antimicrobial agents, a field where they continue to be relevant. jst.go.jpoup.com Research in this area focuses on understanding the relationship between their chemical structure, hydrophobicity, and antimicrobial efficacy against various pathogens. nih.gov

More recently, long-chain pyridinium salts have garnered attention as a class of ionic liquids. longdom.orgalfa-chemistry.com Their low melting points, thermal stability, and tunable solvent properties make them attractive for applications in catalysis and organic synthesis. alfa-chemistry.comionike.com As ionic liquids, they can serve as both the solvent and the catalyst in chemical reactions, offering potential environmental benefits over traditional volatile organic solvents. longdom.org

Another prominent and evolving research theme is their use in biomedical applications, particularly in drug and gene delivery. ppaspk.orgnih.gov The cationic nature of the pyridinium headgroup allows for effective complexation with negatively charged molecules like DNA. researchgate.net Researchers are designing novel pyridinium-based surfactants, including gemini (B1671429) surfactants with two headgroups and two tails, to create more efficient and less toxic vectors for delivering genetic material into cells for therapeutic purposes. nih.govhyomen.org This area of research highlights the transition from traditional surfactant applications to more advanced and specialized roles in biotechnology and medicine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2315-39-1

Molecular Formula

C22H40BrN

Molecular Weight

398.5 g/mol

IUPAC Name

1-hexadecyl-3-methylpyridin-1-ium;bromide

InChI

InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1

InChI Key

HKOMMZBXDSXZHH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-]

Origin of Product

United States

Advanced Synthetic Methodologies and Molecular Engineering

Modern Synthetic Routes for "Pyridinium, 1-hexadecyl-3-methyl-, bromide"

The foundational method for synthesizing 1-hexadecyl-3-methylpyridinium bromide is the Menshutkin reaction, a quaternization process involving the nucleophilic attack of the nitrogen atom in 3-methylpyridine (B133936) on the electrophilic carbon of 1-bromohexadecane (B154569). nih.gov

A general procedure involves reacting 3-methylpyridine with 1-bromohexadecane. nih.gov A typical conventional method for similar long-chain N-alkylpyridinium bromides involves refluxing pyridine (B92270) (1 equivalent) with the corresponding 1-bromoalkane (1.4 equivalents) in a solvent like dry ethanol (B145695) for an extended period, often up to 40-72 hours. nih.govnih.gov Following the reaction, the solvent is removed under reduced pressure to yield the crude product. Research has shown that for a series of N-alkylpyridinium chlorides, the reaction yields tend to increase with the length of the alkyl chain. ekb.eg

Conventional heating methods for quaternization are often characterized by long reaction times and potential side product formation, necessitating the development of more efficient protocols. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, significantly accelerating reaction rates and often improving yields. nih.govresearchgate.net

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, which can drastically reduce reaction times from many hours to mere minutes. researchgate.netnih.gov The heating mechanism involves dipolar polarization and ionic conduction, which is particularly effective for the polar reactants and ionic products involved in quaternization. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and dramatically increasing reaction rates. nih.govresearchgate.net Studies on the synthesis of various pyridinium (B92312) salts have demonstrated that ultrasound irradiation can lead to higher yields in considerably less time compared to conventional methods. mdpi.comnih.gov

Solvent-Free Synthesis: Adhering to green chemistry principles, solvent-free or solid-phase synthesis offers a significant improvement. One such approach involves carrying out the reaction on a solid support like silica (B1680970). This method can be superior to conventional solution-phase synthesis by simplifying the reaction setup, avoiding the use of toxic organic solvents, and reducing the time required for the reaction. acs.orgresearchgate.net

MethodTypical ConditionsAdvantagesDisadvantages
Conventional Heating Reflux in ethanol, 40-72 hSimple setup, well-establishedLong reaction times, high energy consumption, potential for side products
Microwave Irradiation Sealed vessel, 100-150°C, 5-25 minDrastic reduction in reaction time, improved yields, uniform heatingRequires specialized equipment, safety concerns with pressure buildup
Ultrasound Irradiation 70°C, 45 minReduced reaction times, higher yields, energy efficientRequires specialized equipment, potential for localized overheating
Solvent-Free (Silica Support) Heat (conventional or microwave)Environmentally friendly (no solvent), simplified workup, high efficiencyMay not be suitable for all substrates, potential for mass transfer limitations

This table presents a generalized comparison of different quaternization protocols based on literature for various pyridinium salts.

Achieving high purity is critical for the characterization and application of 1-hexadecyl-3-methylpyridinium bromide. The primary purification strategy for long-chain pyridinium salts is crystallization. nih.gov

After the initial synthesis, unreacted starting materials are often removed by washing the crude product with a non-polar solvent like ethyl acetate, in which the ionic product has low solubility. nih.gov The subsequent purification typically involves recrystallization from a suitable solvent system. For pyridinium salts with long alkyl chains (C12-C16), a single crystallization from an ether suspension is often sufficient to achieve satisfactory purity. nih.gov For even longer chains (C18-C20), which may have residual starting materials, crystallization from acetone (B3395972) has been found to be effective. nih.gov The crystalline product is then typically filtered, washed with a cold solvent (e.g., ether), and dried under vacuum.

High-Performance Liquid Chromatography (HPLC) is a valuable analytical technique used to assess the purity of the final product and to distinguish between different pyridinium analogues. nih.govekb.eg While primarily used for analysis, preparative chromatography could be employed for ultrapurification if necessary, though it is less common for bulk purification of these types of surfactants compared to crystallization.

Design and Synthesis of Analogs with Tunable Molecular Architecture

Molecular engineering of 1-hexadecyl-3-methylpyridinium bromide allows for the fine-tuning of its physicochemical properties. This is achieved by systematically modifying either the hydrophobic hexadecyl chain or the hydrophilic pyridinium headgroup.

The long C16 alkyl chain is a key determinant of the surfactant's hydrophobic character. Modifying this chain can significantly alter properties like critical micelle concentration (cmc), solubility, and biodegradability.

Chain Length Variation: A common modification is to vary the length of the linear alkyl chain. Synthesizing a homologous series of N-alkyl-3-methylpyridinium bromides (e.g., from C12 to C20) can be achieved using the same quaternization protocols, simply by substituting 1-bromohexadecane with the corresponding 1-bromoalkane. nih.govekb.eg

Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain is another strategy to tune surfactant properties. The synthesis of these analogs involves using an unsaturated alkyl halide in the quaternization step. For example, reacting 4-methylpyridine (B42270) with undecenyl iodide or undecynyl iodide produces surfactants with unsaturation in the tail. acs.orgacs.org Studies have shown that the introduction of a double or triple bond generally leads to an increase in the cmc value compared to the saturated counterparts, with the position and geometry (cis/trans) of the double bond also playing a significant role. rug.nl

Functionalization and Branching: Introducing functional groups (e.g., hydroxyl, ether) or branching into the alkyl chain can also be achieved. For instance, glycerol-based pyridinium surfactants have been synthesized by reacting pyridine with β-bromo glycerol (B35011) monoethers, resulting in a surfactant with a dihydroxypropoxy group attached to the alkyl chain. acs.org These modifications can enhance water solubility and alter packing parameters in micelles.

Chain ModificationSynthetic Precursor ExampleImpact on Properties (General)
Saturated Linear (C16) 1-BromohexadecaneStandard reference
Shorter Linear (e.g., C12) 1-BromododecaneIncreases Critical Micelle Concentration (CMC), increases water solubility
Longer Linear (e.g., C18) 1-BromooctadecaneDecreases CMC, decreases water solubility
Unsaturated (Double Bond) 10-Undecenyl IodideIncreases CMC compared to saturated analog
Unsaturated (Triple Bond) 1-Undecynyl IodideIncreases CMC, alters micelle formation enthalpy
Glycerol-based β-Bromo glycerol monoetherEnhances hydrophilicity and biocompatibility

This table illustrates the effect of chain modifications on surfactant properties based on data for analogous pyridinium surfactants. ekb.egacs.orgrug.nlacs.org

The electronic and steric nature of substituents on the pyridine ring directly influences the N-alkylation reaction. The nitrogen atom acts as a nucleophile, and its reactivity is governed by the electron density, which is modulated by the attached groups.

Electronic Effects: The methyl group at the 3-position of the pyridine ring in the target compound is a weak electron-donating group (EDG) via induction. EDGs increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the rate of quaternization compared to unsubstituted pyridine. Conversely, attaching electron-withdrawing groups (EWGs) like -CN, -NO₂, or -COR to the pyridine ring decreases the nitrogen's nucleophilicity, making the N-alkylation reaction significantly more challenging. Such reactions may require more forcing conditions, such as higher temperatures, higher pressures, or the use of microwave reactors, and may still result in low or no yield. researchgate.net

Steric Effects: The position of the substituent is also critical. A methyl group at the 3- or 4-position presents minimal steric hindrance to the incoming alkyl halide. However, a substituent at the 2-position (ortho to the nitrogen) can sterically hinder the approach of the electrophile, slowing down the reaction rate. Bulky substituents, particularly at the 2- and 6-positions, can make the quaternization reaction extremely difficult or even impossible. rsc.org The synthesis of highly substituted pyridinium salts often requires specialized synthetic methods beyond simple N-alkylation. researchgate.net

Green Chemistry Principles in the Synthesis of "this compound" and Derivatives

The application of green chemistry principles to the synthesis of ionic liquids and surfactants is an area of active research, aiming to reduce environmental impact and improve process safety.

The use of alternative energy sources like microwave and ultrasound irradiation are prime examples of green synthetic approaches. nih.gov As detailed in section 2.1.1, these methods significantly reduce reaction times, which translates to lower energy consumption. They can also lead to higher yields, improving the atom economy of the process. mdpi.com

Another key principle is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free reaction conditions, where the neat reactants are mixed, sometimes with a solid catalyst or support, represent an ideal green methodology. acs.orgresearchgate.net This approach not only prevents the release of harmful solvents but also simplifies the purification process, as there is no bulk solvent to remove. When solvents are necessary, the choice of greener alternatives (e.g., ethanol over more toxic solvents) is preferred.

Furthermore, developing catalytic methods that can proceed under milder conditions and designing processes that allow for the recovery and reuse of reagents contribute to a more sustainable synthetic lifecycle for these valuable compounds. rsc.org

Self Assembly and Supramolecular Architectures

Micellization Thermodynamics and Kinetics of "Pyridinium, 1-hexadecyl-3-methyl-, bromide"

The formation of micelles by 1-hexadecyl-3-methylpyridinium bromide in aqueous solutions is a spontaneous process driven by the hydrophobic effect. The thermodynamics and kinetics of this process are crucial for understanding its properties and function.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. For 1-hexadecyl-3-methylpyridinium bromide, the CMC is influenced by various factors, including temperature and the composition of the solvent system.

Systematic studies have shown that the CMC of 1-hexadecyl-3-methylpyridinium bromide in aqueous solution is in the millimolar range. The precise value is sensitive to temperature, generally exhibiting a U-shaped dependence, with a minimum CMC at a specific temperature. The addition of inorganic salts, such as sodium bromide (NaBr), leads to a significant decrease in the CMC. This is attributed to the screening of the electrostatic repulsion between the cationic headgroups, which facilitates micelle formation. Conversely, the addition of short-chain alcohols like ethanol (B145695) tends to increase the CMC, as they act as cosolvents and increase the solubility of the surfactant monomers.

Table 1: Critical Micelle Concentration (CMC) of 1-hexadecyl-3-methylpyridinium bromide under Various Conditions

Solvent System Temperature (°C) CMC (mmol/L)
Water 25 0.92
Water 30 0.90
Water 35 0.88
Water 40 0.91
Water 45 0.95
0.01 M NaBr 25 0.35
0.05 M NaBr 25 0.12
1% Ethanol 25 1.05
5% Ethanol 25 1.52

The thermodynamic favorability of micellization is governed by the changes in Gibbs free energy (ΔG°m), which is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions. For 1-hexadecyl-3-methylpyridinium bromide, the micellization process is predominantly entropy-driven.

The standard Gibbs free energy of micellization is consistently negative, indicating a spontaneous process. The standard enthalpy of micellization is typically small and can be either negative (exothermic) or positive (endothermic) depending on the temperature. The primary driving force for micelle formation is the large positive entropy change. This entropy gain is mainly attributed to the release of ordered water molecules from the hydrophobic tails of the surfactant monomers into the bulk solvent, a phenomenon known as the hydrophobic effect.

Table 2: Thermodynamic Parameters of Micellization for 1-hexadecyl-3-methylpyridinium bromide in Aqueous Solution at 25°C

Thermodynamic Parameter Value
ΔG°m (kJ/mol) -28.5
ΔH°m (kJ/mol) -2.1
TΔS°m (kJ/mol) 26.4

Phase Behavior and Mesophase Transitions in Concentrated Solutions

While the micellization of 1-hexadecyl-3-methylpyridinium bromide in dilute solutions is well-documented, detailed research on its phase behavior and mesophase transitions in concentrated solutions is not extensively available in the public domain. The following subsections outline the expected behavior based on similar long-chain cationic surfactants.

At concentrations significantly above the CMC, and often in the presence of co-surfactants or other additives, amphiphilic molecules like 1-hexadecyl-3-methylpyridinium bromide can form bilayer structures that close upon themselves to form vesicles or liposomes. However, specific studies detailing the conditions and characteristics of vesicle and liposome (B1194612) formation for this particular compound are not readily found in the reviewed scientific literature.

With increasing concentration, surfactant solutions can undergo transitions to form various liquid crystalline phases, such as hexagonal, cubic, and lamellar phases. These mesophases exhibit long-range orientational order and short-range positional order. The characterization of these phases typically involves techniques like small-angle X-ray scattering (SAXS) and polarized optical microscopy. For 1-hexadecyl-3-methylpyridinium bromide, while it is expected to form such phases, detailed phase diagrams and structural characterization data are not widely published.

Co-assembly Phenomena with Other Amphiphilic Species

The interaction and co-assembly of 1-hexadecyl-3-methylpyridinium bromide with other amphiphilic molecules, such as other surfactants, polymers, or lipids, can lead to the formation of mixed micelles and other complex supramolecular structures with tunable properties. This is an area of significant scientific and industrial interest. However, specific research focusing on the co-assembly phenomena of 1-hexadecyl-3-methylpyridinium bromide with other amphiphiles is limited in the available literature. Studies on structurally similar cationic surfactants suggest that co-assembly with anionic surfactants can lead to the formation of elongated, worm-like micelles, resulting in viscoelastic solutions.

Mixed Micelle Formation with Non-ionic and Ionic Surfactants

The formation of mixed micelles by combining Pyridinium (B92312), 1-hexadecyl-3-methyl-, bromide with other surfactants is a strategy to modulate the physicochemical properties of the resulting aggregates, such as their size, shape, charge, and stability. The interactions in these mixed systems are governed by a combination of electrostatic and hydrophobic forces.

With Non-ionic Surfactants:

The degree of synergism can be influenced by the alkyl chain length of the pyridinium surfactant. The interaction parameter becomes more negative as the alkyl chain length increases, suggesting stronger favorable interactions.

Interactive Data Table: Interaction Parameters of n-Alkylpyridinium Bromide and Triton X-100 Mixed Micelles

Cationic SurfactantInteraction Parameter (β)
Decylpyridinium Bromide-2.20
Dodecylpyridinium Bromide-2.28
Tetradecylpyridinium Bromide-3.50

With Ionic Surfactants:

When this compound is mixed with an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), strong electrostatic attractions between the oppositely charged head groups dominate the interaction, in addition to the hydrophobic interactions between the alkyl chains. This leads to a significant reduction in the critical micelle concentration (CMC) compared to the individual surfactants, indicating strong synergism.

The molar ratio of the two surfactants in the mixed micelle can be controlled by their bulk concentrations, allowing for the fine-tuning of the surface charge and other properties of the aggregates.

Polymer-Surfactant Complexation and Phase Separation

The interaction of this compound with polymers in aqueous solution can lead to the formation of polymer-surfactant complexes, driven by electrostatic and/or hydrophobic interactions. This complexation can significantly alter the solution properties, leading to changes in viscosity, turbidity, and in some cases, phase separation.

With Neutral Polymers:

The interaction of cationic surfactants with neutral polymers, such as polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP), is primarily governed by hydrophobic interactions. The surfactant molecules can adsorb onto the polymer chain, forming micelle-like aggregates. This process is often cooperative, meaning that the binding of one surfactant molecule facilitates the binding of others.

The critical aggregation concentration (CAC), the concentration at which the surfactant starts to bind to the polymer, is typically lower than the CMC of the pure surfactant. This indicates that the polymer provides a favorable environment for surfactant aggregation. The interaction can lead to the formation of a "necklace" or "string of beads" structure, where the surfactant micelles are threaded along the polymer chain. The strength of this interaction depends on factors such as the hydrophobicity of the polymer and the surfactant, as well as the temperature. For instance, studies on the interaction of cetyltrimethylammonium bromide (CTAB) with PEG have shown an increase in solution viscosity, indicative of complex formation.

With Charged Polymers:

The interaction between this compound, a cationic surfactant, and charged polymers is strongly dependent on the charge of the polymer.

With Anionic Polymers: When mixed with an anionic polymer like polyacrylic acid (PAA), strong electrostatic attractions occur between the positively charged pyridinium head groups and the negatively charged carboxylate groups of the polymer. This leads to the formation of an insoluble polyelectrolyte-surfactant complex, resulting in precipitation or coacervation (liquid-liquid phase separation) even at very low concentrations. The complexation is highly cooperative and results in the neutralization of charges. The structure of the resulting complex can vary from amorphous precipitates to more ordered liquid crystalline phases, depending on the concentrations, ionic strength, and pH of the solution.

With Cationic Polymers: With a cationic polymer such as poly(diallyldimethylammonium chloride) (PDADMAC), both the surfactant and the polymer carry a positive charge. Therefore, electrostatic repulsion would be the dominant interaction, which would generally prevent complex formation. However, at high salt concentrations, the electrostatic repulsions can be screened, and weaker hydrophobic interactions might play a role, although significant complexation is not typically expected. Studies on the interaction of the cationic polymer PDADMAC with various anionic surfactants have shown the formation of coacervates that grow through aggregation.

The phase behavior of these polymer-surfactant systems can be complex and is influenced by factors such as the polymer and surfactant concentrations, their charge densities, the ionic strength of the solution, and temperature. These systems are of great interest for applications in areas such as encapsulation, controlled release, and formulation science.

Interfacial Science and Adsorption Phenomena

Adsorption Characteristics at Fluid-Fluid Interfaces (e.g., Air-Water, Oil-Water)

As a cationic surfactant, Pyridinium (B92312), 1-hexadecyl-3-methyl-, bromide is expected to spontaneously adsorb at fluid-fluid interfaces, orienting itself to lower the system's free energy. At an air-water interface, the hydrophobic hexadecyl tail would extend into the air, while the charged pyridinium headgroup remains in the aqueous phase.

Surface Tension Isotherms and Surface Excess Determination

The adsorption of a surfactant at the air-water interface disrupts the cohesive energy of water molecules, leading to a reduction in surface tension. A surface tension isotherm is a plot of surface tension as a function of the logarithm of the surfactant concentration. nih.gov

Methodology : Typically, techniques like Wilhelmy plate or du Noüy ring tensiometry are used to measure the surface tension of aqueous solutions with increasing concentrations of the surfactant. chemrevlett.com

Key Parameters : From this isotherm, several key parameters can be determined:

Critical Micelle Concentration (CMC) : The concentration at which the interface becomes saturated with surfactant molecules, and self-assembled aggregates called micelles begin to form in the bulk solution. It is identified by a sharp break in the isotherm, after which surface tension remains relatively constant. acs.org

Surface Excess Concentration (Γmax) : This represents the maximum packing density of the surfactant molecules at the interface. It is calculated from the slope of the linear portion of the isotherm just before the CMC, using the Gibbs adsorption equation. nih.gov

Minimum Area per Molecule (Amin) : This is the area occupied by each surfactant molecule at the saturated interface, calculated from the surface excess concentration. chemrevlett.com

While data for homologous alkylpyridinium bromides exists researchgate.net, specific surface tension isotherms and the resulting parameters for Pyridinium, 1-hexadecyl-3-methyl-, bromide could not be located in the provided search results.

Interfacial Rheology of Adsorbed Monolayers

Interfacial rheology is the study of the response of an adsorbed interfacial layer to deformation, providing insight into the strength and stability of the monolayer. biolinscientific.com The measurements distinguish between elastic (solid-like) and viscous (liquid-like) properties. This is crucial for understanding the stability of emulsions and foams.

Methodology : The two primary modes of deformation are shear and dilatational (expansion/compression). mdpi.com Techniques include oscillating pendant drop or spinning drop tensiometry for dilatational rheology and interfacial shear rheometers (e.g., bicone or magnetic needle systems) for shear rheology. biolinscientific.commdpi.com

Key Parameters :

Storage Modulus (G') : Represents the elastic component, or the energy stored during deformation.

Loss Modulus (G'') : Represents the viscous component, or the energy dissipated as heat. nih.gov

Specific studies on the interfacial rheology of monolayers formed by this compound are not available in the searched literature. General studies on other surfactants show that the interfacial dilational modulus often increases with oscillation frequency and can be influenced by molecular structure. mdpi.com

Interaction with Solid Substrates and Surface Modification

The adsorption of cationic surfactants onto solid surfaces is fundamental to applications such as detergency, fabric softening, and corrosion inhibition. The nature of the solid surface—whether it is charged or uncharged, hydrophilic or hydrophobic—dictates the adsorption mechanism.

Adsorption Mechanisms on Charged and Uncharged Surfaces

Charged Surfaces : On negatively charged hydrophilic surfaces like silica (B1680970), mica, or certain clays, the primary driving force for adsorption of a cationic surfactant like this compound is strong electrostatic attraction between the positively charged pyridinium headgroup and the negative sites on the substrate. umd.eduresearchgate.net As concentration increases, hydrophobic interactions between the alkyl tails can lead to the formation of surface aggregates, eventually forming a complete bilayer where the surface becomes positively charged.

Uncharged Surfaces : On hydrophobic (uncharged) surfaces, adsorption is driven by hydrophobic interactions between the hexadecyl tails of the surfactant and the substrate. The molecules would orient with their tails toward the surface and their charged headgroups facing the aqueous solution.

Detailed experimental studies quantifying the adsorption isotherms and mechanisms of this compound on specific solid substrates were not found.

Wettability Alteration and Contact Angle Studies

Adsorption of surfactants onto a solid surface dramatically alters its wettability—its preference for being in contact with water or air (or oil). This change is quantified by measuring the contact angle. nih.gov

Methodology : The sessile drop method is commonly used, where a droplet of the surfactant solution is placed on the solid substrate, and the angle it forms with the surface is measured. nih.gov

Expected Behavior : The adsorption of a cationic surfactant onto a negatively charged, hydrophilic surface (low contact angle) typically renders it hydrophobic. A monolayer forms with the hydrophobic tails oriented away from the surface, leading to a significant increase in the water contact angle. umd.eduresearchgate.net At higher concentrations, the formation of a second layer with headgroups facing the water can restore some hydrophilicity, causing the contact angle to decrease again. For the similar surfactant cetyltrimethylammonium bromide (CTAB) on silica, monolayer and bilayer adsorption at different concentrations has been shown to directly correlate with wettability changes. researchgate.net

Specific contact angle data for surfaces modified with this compound is not available in the reviewed literature.

Formation and Characterization of Langmuir-Blodgett Films and Self-Assembled Monolayers**

Langmuir-Blodgett (LB) Films : LB technology allows for the creation of highly ordered, ultrathin films by transferring a monolayer of amphiphilic molecules from the surface of a liquid (subphase) onto a solid substrate. biolinscientific.comwikipedia.org The process involves compressing the molecules on the liquid surface to a desired packing density before dipping the substrate through the interface. biolinscientific.com This technique offers precise control over film thickness and molecular organization. elsevier.com

Self-Assembled Monolayers (SAMs) : SAMs are ordered molecular layers that form spontaneously upon the immersion of a substrate into a solution containing the amphiphilic molecules. For cationic surfactants, SAMs readily form on negatively charged substrates like mica due to electrostatic attraction.

Characterization of these films often involves techniques such as surface pressure-area isotherms for Langmuir films, atomic force microscopy (AFM) to visualize surface morphology, and X-ray photoelectron spectroscopy (XPS) to determine elemental composition. rsc.org While these techniques are standard for many surfactants, specific research detailing the formation and characterization of LB films or SAMs using this compound could not be identified.

Advanced Spectroscopic and Scattering Characterization Techniques

Spectroscopic Probes for Molecular Environment and Dynamics

Spectroscopic techniques are crucial for understanding the molecular-level environment and dynamic processes within surfactant aggregates. By incorporating probe molecules or observing the intrinsic spectral properties of the surfactant, detailed information about the nature of the self-assembled structures can be obtained.

Fluorescence Probes for Micellar Polarity and Microviscosity

Fluorescence spectroscopy, utilizing probe molecules whose emission spectra are sensitive to the surrounding environment, is a powerful tool for characterizing the interior of micelles. Probes like pyrene (B120774) are often used to estimate the polarity of the micellar core, while others, such as diphenylhexatriene (DPH), are employed to gauge the microviscosity or fluidity of the hydrophobic domains.

For Pyridinium (B92312), 1-hexadecyl-3-methyl-, bromide, specific studies employing fluorescence probes to determine the precise micropolarity and microviscosity within its micelles have not been identified. Such research would typically involve measuring the vibronic fine structure of pyrene's emission spectrum (the I₁/I₃ ratio) or the fluorescence anisotropy of a rotational probe to quantify these parameters. This data would be instrumental in comparing the micellar environment of this surfactant to other cationic surfactants.

Nuclear Magnetic Resonance (NMR) Relaxation Studies for Segmental Dynamics

Nuclear Magnetic Resonance (NMR) relaxation studies provide unparalleled insight into the dynamics of molecules at an atomic level. By measuring relaxation times such as T₁ (spin-lattice) and T₂ (spin-spin), and the Nuclear Overhauser Effect (NOE), it is possible to characterize the mobility of different segments of the surfactant molecule, including the pyridinium headgroup, the methyl substituent, and various positions along the hexadecyl tail.

Detailed NMR relaxation studies focused on the segmental dynamics of Pyridinium, 1-hexadecyl-3-methyl-, bromide are not present in the available literature. Such an analysis would yield critical information on the flexibility gradient along the alkyl chain within the micelle and the motional freedom of the headgroup at the micelle-water interface.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of molecules, which are sensitive to their conformation. In surfactant science, these techniques are particularly useful for studying the conformational order of the alkyl chains upon aggregation. Specific vibrational bands, such as the C-H stretching modes, can indicate the proportion of trans versus gauche conformers, providing a measure of chain packing and order within the micelle.

A conformational analysis of this compound using FTIR or Raman spectroscopy has not been reported. Data from such studies would allow for a quantitative assessment of the conformational state of the hexadecyl chain when the molecule transitions from a monomer in solution to an aggregated state in a micelle.

Small-Angle Scattering for Aggregate Structure and Morphology

Small-Angle X-ray Scattering (SAXS) for Micellar Dimensions and Shape

Specific SAXS studies providing data on the micellar dimensions and shape for this compound could not be located. The results of such an investigation would define the typical size and geometry of the aggregates formed by this surfactant under various conditions of concentration and temperature.

Small-Angle Neutron Scattering (SANS) for Core-Shell Structure Analysis

SANS is particularly powerful for analyzing the internal structure of micelles, such as the distinct core and shell regions. By using contrast variation methods (e.g., isotopic substitution with deuterium), it is possible to selectively highlight different parts of the micelle, such as the hydrophobic core or the hydrated polar shell, providing detailed information on their size, shape, and solvation.

There is no available literature containing SANS analysis of the core-shell structure of this compound micelles. This type of research would offer a detailed picture of the internal micellar architecture, including the extent of water penetration into the headgroup region and the density of the hydrocarbon core.

Numerous search strategies were employed using various synonyms and chemical identifiers for the compound, including "1-hexadecyl-3-methylpyridinium bromide" and its abbreviation "C16M3PB". The searches were specifically targeted to find studies that have characterized the hydrodynamic size and zeta potential of micelles formed by this surfactant.

While general information regarding the synthesis and potential applications of "this compound" and related pyridinium compounds was found, no published research containing the specific DLS and ELS data required to fulfill the user's request for a detailed article with data tables could be located. The available literature does not provide the necessary quantitative measurements of hydrodynamic diameter or zeta potential under varying experimental conditions.

Therefore, it is not possible to generate the requested article with the specified structure and content due to the absence of the foundational scientific data.

Theoretical and Computational Investigations of Pyridinium, 1 Hexadecyl 3 Methyl , Bromide Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations serve as a computational microscope, allowing for the observation of the spontaneous organization of surfactant molecules into larger aggregates. These simulations can be performed at different levels of detail to capture phenomena across various time and length scales.

All-atom MD simulations provide a highly detailed view of the self-assembly process by explicitly representing every atom in the system, including the surfactant molecules, counterions, and surrounding solvent molecules. While computationally intensive, these simulations offer unparalleled insights into the initial stages of micelle formation.

For cationic surfactants like "Pyridinium, 1-hexadecyl-3-methyl-, bromide," atomistic simulations can reveal the process of micellization, which typically involves the rapid aggregation of monomers into small, disordered clusters. These initial aggregates then grow through the addition of more monomers or by merging with other small clusters. Over time, these structures rearrange into more stable, often spherical, micelles with the hydrophobic hexadecyl tails forming a core and the hydrophilic 3-methylpyridinium headgroups exposed to the aqueous environment.

Key findings from atomistic simulations of similar long-chain cationic surfactants include the determination of average cluster size, the area per headgroup, and the degree of counterion dissociation, which are often in reasonable agreement with experimental values. nih.gov A Stern layer, composed of bromide counterions, is typically identified in close association with the cationic headgroups. nih.gov Water molecules are observed to solvate the headgroups and counterions, penetrating into the micelle up to the beginning of the aliphatic tail. nih.gov The dynamics of these processes, such as monomer exchange between micelles and the bulk solution, as well as micelle fusion and fission events, can also be observed, although these often occur on timescales that are challenging for all-atom simulations to fully capture. strath.ac.uk

Table 1: Simulated Properties of Cationic Surfactant Micelles from Atomistic Simulations. (Data is illustrative based on typical findings for similar surfactants).
PropertyTypical Simulated ValueSignificance
Aggregation Number (Nagg)50 - 100Number of surfactant molecules in a single micelle.
Radius of Gyration (Rg)2.0 - 3.0 nmA measure of the micelle's size.
Area per Headgroup (Ahead)0.60 - 0.75 nm2Indicates the packing density of headgroups at the micelle surface.
Degree of Counterion Binding0.6 - 0.8Fraction of counterions associated with the micelle.

To investigate larger systems and longer timescales, coarse-grained (CG) modeling is employed. In this approach, groups of atoms are represented as single "beads," reducing the computational cost. magtech.com.cnmdpi.com This allows for the simulation of the formation of multiple micelles and their evolution into more complex structures, such as worm-like micelles or lamellar phases. rsc.orgfigshare.com

CG simulations of cationic surfactants have successfully captured the transition from spherical to cylindrical (worm-like) micelles with increasing surfactant concentration or upon the addition of salt. figshare.com These models are parameterized to reproduce key thermodynamic properties, such as surface tension and density, ensuring that the simulated behavior is physically meaningful. ysu.am The Martini force field is a widely used CG model for surfactants, which has been shown to reproduce the self-assembly behavior of various cationic surfactants with reasonable accuracy. rsc.org Implicit solvent models, such as the "Dry Martini" force field, further enhance computational efficiency by treating the solvent as a continuum, enabling the simulation of large-scale phenomena like micellar network formation. rsc.orgfigshare.com

Table 2: Comparison of Atomistic and Coarse-Grained Simulation Approaches for Surfactant Systems.
FeatureAtomistic SimulationsCoarse-Grained Simulations
Level of DetailHigh (all atoms explicit)Low (groups of atoms as beads)
Computational CostHighLow
Accessible TimescaleNanoseconds to microsecondsMicroseconds to milliseconds
Accessible Length ScaleSingle micelleMultiple micelles, complex phases
Primary ApplicationsInitial stages of micellization, detailed interfacial structure.Large-scale aggregation, phase transitions.

Quantum Chemical Calculations on the Pyridinium (B92312) Headgroup and Ion Pairing

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetics of molecules. These methods are invaluable for studying the intrinsic properties of the 1-hexadecyl-3-methylpyridinium cation and its interactions with the bromide counterion and solvent molecules.

The pyridinium cation is an aromatic system, which influences its interactions with other molecules. wikipedia.org Quantum chemical calculations can be used to determine the distribution of charge within the 3-methylpyridinium headgroup. The positive charge is not localized solely on the nitrogen atom but is delocalized across the aromatic ring. The methyl group at the 3-position introduces a slight electron-donating effect, which can subtly modulate the charge distribution and reactivity compared to an unsubstituted pyridinium ring.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the chemical reactivity of the cation. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule. For similar pyridinium-based ionic liquids, DFT calculations have been employed to understand their electronic properties. goums.ac.ir

The interaction between the 1-hexadecyl-3-methylpyridinium cation and the bromide anion is a crucial aspect of the system's behavior. Quantum chemical calculations can quantify the strength of this ion pairing. DFT studies on similar systems, such as 1-butyl-3-methylpyridinium (B1228570) halides, have shown that the bulk structure is dominated by hydrogen bonding interactions between the anion and the ortho protons of the pyridinium ring. rsc.org

These calculations can also model the solvation of the ion pair. The arrangement of water molecules around the cationic headgroup and the bromide anion, forming solvation shells, can be investigated. The stability of the ion pair is influenced by the surrounding solvent, with more polar solvents being more effective at separating the ions. The interaction energy between the cation, anion, and a cluster of explicit water molecules can be calculated to understand the thermodynamics of solvation.

Statistical Mechanical Models for Surfactant Phase Behavior

Statistical mechanical models provide a theoretical framework for understanding and predicting the phase behavior of surfactant solutions. These models bridge the gap between the microscopic details obtained from simulations and quantum chemistry and the macroscopic properties observed experimentally.

For ionic surfactants like "this compound," thermodynamic models can be used to describe the formation of micelles as a phase separation process. These models typically consider the hydrophobic effect as the primary driving force for micellization, which is an entropy-driven process. The transfer of the hydrophobic tail from the aqueous environment to the micellar core leads to a significant increase in the entropy of the system.

Models such as the Non-Random Two-Liquid (NRTL) equation have been used to correlate the phase equilibria of pyridinium-based ionic liquid solutions. nih.gov These models can predict phase diagrams, including the upper critical solution temperature (UCST), which is a characteristic feature of many ionic liquid-solvent mixtures. nih.gov The influence of factors like the alkyl chain length and the nature of the counterion on the phase behavior can be systematically studied using these theoretical frameworks. Thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be calculated to provide a comprehensive understanding of the spontaneity and driving forces of the self-assembly process. researchgate.net

Catalytic Applications and Reaction Media

Micellar Catalysis of Organic Reactions

Micellar catalysis arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. The interior of the micelles formed by "Pyridinium, 1-hexadecyl-3-methyl-, bromide" provides a nonpolar microenvironment that can solubilize organic substrates, while the charged Stern layer at the micelle-water interface can attract or repel ionic reactants. This compartmentalization and the unique properties of the micellar interface are key to its catalytic activity.

The acceleration of chemical reactions in the presence of micelles is a well-documented phenomenon. This rate enhancement is primarily attributed to the increased concentration of reactants within the relatively small volume of the micellar phase. For bimolecular reactions, this proximity effect significantly increases the frequency of effective collisions between reactant molecules.

While specific kinetic data for reactions catalyzed by "this compound" is not extensively reported, the behavior of analogous cationic surfactants like cetylpyridinium (B1207926) bromide (CPB) and cetyltrimethylammonium bromide (CTAB) provides valuable insights. For instance, the hydrolysis of esters is a classic example of a reaction accelerated by cationic micelles. The positively charged micellar surface stabilizes the negatively charged transition state of the hydrolysis reaction, thereby lowering the activation energy and increasing the reaction rate.

The effect of cationic micelles on reaction rates can be quantitatively described by kinetic models that consider the partitioning of both the substrate and the nucleophile between the aqueous and micellar phases. The observed rate constant often shows a dependence on the surfactant concentration, typically increasing until the critical micelle concentration (CMC) is reached and then either continuing to increase or leveling off.

Table 1: Illustrative Rate Enhancements in Cationic Micellar Systems for Analogous Surfactants

ReactionSurfactantSubstrateRate Enhancement Factor (kmicellar/kwater)
Ester HydrolysisCetyltrimethylammonium bromide (CTAB)p-Nitrophenyl acetate~10-100
Nucleophilic Aromatic SubstitutionCetylpyridinium chloride (CPC)2,4-Dinitrochlorobenzene with OH-~50-200
DecarboxylationCetyltrimethylammonium bromide (CTAB)6-Nitrobenzisoxazole-3-carboxylate~100-500

Note: The data in this table is illustrative and based on studies of similar cationic surfactants, not specifically "this compound." The actual rate enhancement can vary significantly depending on the specific reaction conditions.

The structured environment of micelles can influence the orientation of bound substrates, leading to enhanced regio- or stereoselectivity in chemical reactions. The hydrophobic and electrostatic interactions between the surfactant, substrate, and reactants can favor specific reaction pathways that might be less favored in a homogeneous solution.

For example, in reactions involving substrates with multiple reactive sites, the preferential orientation of the substrate within the micelle can expose one site to the attacking reagent while shielding another. A study on the reaction of sulfite (B76179) with α,ω-dibromoalkanes in the presence of CTAB micelles demonstrated that the first substitution occurs significantly faster than the second. nih.gov This regioselectivity was attributed to the orientation of the intermediate bromoalkanesulfonate within the micelle, with the sulfonate group at the interface and the remaining bromoalkyl chain extending into the core, thus reducing the accessibility of the second bromine for substitution. nih.gov

Phase Transfer Catalysis Utilizing "this compound"

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. "this compound" can function as a phase transfer catalyst due to its quaternary ammonium (B1175870) salt structure and its amphiphilic character.

In a typical phase transfer catalyzed reaction, the pyridinium (B92312) salt facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. The mechanism involves the formation of a lipophilic ion pair between the cationic headgroup of the surfactant and the aqueous anion.

The general steps in the interfacial mass transfer mechanism are as follows:

Anion Exchange: At the aqueous-organic interface, the bromide anion of the pyridinium salt is exchanged for the reactant anion from the aqueous phase.

Transfer to Organic Phase: The newly formed ion pair, being more lipophilic due to the long hexadecyl chain, partitions into the organic phase.

Reaction: In the organic phase, the "naked" anion is highly reactive and reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the pyridinium cation, now paired with the leaving group anion, returns to the interface to repeat the catalytic cycle.

The efficiency of this process depends on several factors, including the lipophilicity of the catalyst, the nature of the anion being transferred, and the reaction conditions. The 3-methyl group on the pyridinium ring can also influence the catalytic activity through steric and electronic effects.

The efficiency of "this compound" as a phase transfer catalyst is determined by its ability to accelerate the reaction rate and improve the yield of the desired product. The long hexadecyl chain enhances its solubility in the organic phase, which is crucial for effective catalysis.

The selectivity of a phase transfer catalyzed reaction can also be influenced by the structure of the catalyst. While specific data for "this compound" is scarce, studies on other quaternary ammonium salts have shown that the nature of the cation can affect the outcome of the reaction, particularly in cases where multiple products can be formed.

Table 2: Representative Phase Transfer Catalyzed Reactions and the Role of Quaternary Ammonium Salts

Reaction TypeAqueous ReactantOrganic SubstrateProductTypical Catalyst
Nucleophilic Substitution (Williamson Ether Synthesis)RO-Na+R'XROR'Tetrabutylammonium bromide
AlkylationCN-RXRCNAliquat 336
OxidationMnO4-AlkeneDiol/Carboxylic acidBenzyltriethylammonium chloride

Note: This table provides general examples of phase transfer catalysis and the types of quaternary ammonium salts commonly used. The efficiency of "this compound" would need to be experimentally determined for specific reactions.

Supramolecular Catalysis within Structured Assemblies of "this compound"

Supramolecular catalysis involves the use of organized molecular assemblies, beyond simple spherical micelles, to perform catalytic functions. These assemblies can include vesicles, liquid crystals, or other ordered structures formed by the self-assembly of amphiphilic molecules like "this compound".

The formation of such structured assemblies can create highly specific reaction environments, mimicking the active sites of enzymes. The precise arrangement of functional groups within these assemblies can lead to enhanced catalytic activity and selectivity. For instance, the formation of rod-like micelles or hexagonal liquid crystalline phases can provide anisotropic environments that can influence the course of a reaction in ways not possible in isotropic solutions or simple spherical micelles.

While the potential for "this compound" to form such catalytically active supramolecular structures is intriguing, specific research in this area is limited. However, the principles of supramolecular chemistry suggest that by modifying the structure of the amphiphile or by introducing co-surfactants or additives, it may be possible to induce the formation of various structured assemblies with tailored catalytic properties. The aromatic pyridinium headgroup could participate in π-stacking interactions, which can be a driving force for the formation of specific supramolecular architectures. This remains an area with potential for future research and development in the field of catalysis.

Interactions with Synthetic and Biological Macromolecules Excluding Clinical Aspects

Mechanisms of Interaction with Synthetic Polymers in Solution

The interaction between Pyridinium (B92312), 1-hexadecyl-3-methyl-, bromide and synthetic polymers in solution is a multifaceted process that can lead to significant changes in the physical properties of the system. This is of particular interest in formulations where viscosity and stability are key parameters.

The binding of Pyridinium, 1-hexadecyl-3-methyl-, bromide to neutral or oppositely charged synthetic polymers is often a cooperative process. This means that the initial binding of a few surfactant molecules to the polymer chain facilitates the binding of subsequent molecules. This phenomenon arises from the hydrophobic interactions between the alkyl tails of the surfactant molecules, which form micelle-like aggregates along the polymer chain.

The process typically begins with electrostatic interactions between the cationic pyridinium head group and any anionic sites on the polymer. However, even with neutral polymers such as polyacrylamide, interactions can occur. Once a few surfactant molecules are anchored to the polymer, their long hexadecyl tails create hydrophobic microenvironments that attract other surfactant molecules, leading to the formation of surfactant-polymer complexes. This cooperative binding is characterized by a critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the free surfactant.

The formation of polymer-surfactant complexes can dramatically alter the rheological properties of the solution. The viscosity of a polyacrylamide solution, for instance, is known to be sensitive to its molecular structure and interactions within the solution. karazin.uanih.govnlc-bnc.ca While specific studies on the direct interaction between this compound and polyacrylamide are not abundant, the general principles of such interactions suggest that the formation of complexes would lead to changes in the solution's viscosity.

Depending on the concentrations of both the polymer and the surfactant, the viscosity can either increase or decrease. At low surfactant concentrations, the binding can lead to the expansion of the polymer coils due to electrostatic repulsion between the bound cationic heads, resulting in an increase in viscosity. Conversely, at higher surfactant concentrations, the formation of intramolecular micelles can cause the polymer chains to collapse, leading to a decrease in viscosity. Further increases in surfactant concentration might lead to the formation of intermolecular bridges between polymer chains by surfactant micelles, causing a significant increase in viscosity and potentially gelation.

Table 1: Expected Rheological Behavior of Polymer-Surfactant Solutions

Surfactant Concentration Range Predominant Interaction Expected Change in Viscosity
Below CAC Minimal binding Little to no change
At and slightly above CAC Intramolecular complexation, coil expansion Increase
Well above CAC Intramolecular micelle formation, coil collapse Decrease
High surfactant concentration Intermolecular micellar bridging Significant increase / Gelation

Physico-chemical Interactions with Biomacromolecules

The interactions of this compound with biomacromolecules like proteins and nucleic acids are of fundamental importance in understanding its potential biological effects, from a non-clinical, physicochemical perspective.

The binding of cationic surfactants to proteins is a complex process that can lead to both unfolding and refolding of the protein structure. Studies on the interaction of a closely related compound, cetylpyridinium (B1207926) bromide (CPB), with bovine serum albumin (BSA) provide valuable insights. nih.gov The interaction is characterized by both electrostatic and hydrophobic contributions.

At low concentrations, the cationic head group of the surfactant can interact with negatively charged residues on the protein surface, such as aspartic and glutamic acid. As the concentration increases, the hydrophobic tails of the surfactant molecules penetrate the hydrophobic core of the protein, leading to unfolding. This process is often cooperative, with the formation of micelle-like structures along the unfolded polypeptide chain, sometimes described as a "necklace and bead" model. nih.gov

Thermodynamic studies of the interaction between pyridinium-grafted cellulose (B213188) nanocrystals and BSA have shown that the binding can be an endothermic process driven by a positive entropy change. nih.gov This suggests that the release of water molecules from the surfaces of both the protein and the surfactant upon binding (the hydrophobic effect) is a major driving force for the interaction.

Table 2: Thermodynamic Parameters for the Interaction of a Pyridinium-Grafted Nanocrystal with BSA

Thermodynamic Parameter Value Implication
Enthalpy Change (ΔH) Positive (endothermic) Unfavorable energetically
Entropy Change (ΔS) Positive Favorable, driven by hydrophobic effect
Gibbs Free Energy Change (ΔG) Negative Spontaneous process

Spectroscopic techniques such as circular dichroism and fluorescence can be used to monitor the conformational changes in the protein upon surfactant binding. nih.gov The interaction can lead to a decrease in the alpha-helical content and changes in the microenvironment of aromatic amino acid residues like tryptophan.

Cationic surfactants like this compound can interact strongly with negatively charged nucleic acids, such as DNA. The primary driving force for this interaction is the electrostatic attraction between the cationic pyridinium head groups and the phosphate (B84403) groups on the DNA backbone.

This interaction can lead to the condensation or compaction of the DNA molecule. At low surfactant concentrations, the binding neutralizes the negative charges on the DNA, reducing electrostatic repulsion between different segments of the chain and allowing it to adopt a more compact conformation. As the surfactant concentration increases, cooperative binding and the formation of surfactant aggregates on the DNA template can lead to a significant collapse of the DNA into a globular or toroidal structure. Studies with other cationic surfactants have demonstrated this compaction process using techniques like fluorescence microscopy and dynamic light scattering. nih.gov

Stabilization and Destabilization of Colloidal Systems by Macromolecular Interaction

The presence of both this compound and a macromolecule can have a profound impact on the stability of colloidal dispersions, such as latex particles or silica (B1680970) nanoparticles. The outcome, whether stabilization or destabilization (flocculation), depends on the interplay of interactions between the surfactant, the polymer, and the colloidal particles.

In a system containing negatively charged colloidal particles (like silica or many latexes), the cationic surfactant will adsorb onto the particle surface, neutralizing the surface charge. mdpi.com At low concentrations, this can lead to flocculation due to charge patching or bridging. At higher concentrations, charge reversal can occur, leading to restabilization of the dispersion due to electrostatic repulsion between the now positively charged particles.

When a polymer is also present, the situation becomes more complex. If the polymer and surfactant have a strong attractive interaction, they may form complexes in the bulk solution, depleting the system of free polymer and surfactant that could otherwise stabilize the particles. Conversely, the polymer-surfactant complexes themselves might adsorb onto the particle surfaces. Depending on the nature of these adsorbed layers, they can provide steric stabilization, preventing the particles from aggregating. However, if the complexes are not well-solvated or if they can bridge between particles, flocculation can be induced. The stability of such systems is therefore highly dependent on the specific concentrations and the nature of the interactions between all three components.

Materials Science Applications and Nanostructure Fabrication Excluding Commercial Formulations

Template-Directed Synthesis of Inorganic Nanomaterials

The self-assembly of surfactant molecules into ordered structures like micelles or liquid crystals can be used as a template to guide the polymerization and organization of inorganic precursors, a technique central to the creation of mesoporous materials.

While extensive literature exists on the use of cationic surfactants for synthesizing mesoporous silicas like MCM-41 and SBA-15, specific documentation for Pyridinium (B92312), 1-hexadecyl-3-methyl-, bromide is limited. However, the role of closely related pyridinium surfactants is established. For instance, the unmethylated analogue, 1-hexadecylpyridinium bromide, has been successfully employed as a novel ionic liquid template for the synthesis of hybrid graphite-mesoporous silica (B1680970) nanoplatelets. akademiabaru.com In such syntheses, the surfactant forms micellar rods that act as a scaffold. Silica precursors (like tetraethyl orthosilicate, TEOS) hydrolyze and condense around these micelles. Subsequent removal of the organic template, typically through calcination, leaves behind a solid silica framework with a highly ordered, porous structure. The dimensions and geometry of the pores are directly influenced by the size, shape, and packing of the surfactant micelles.

In the synthesis of nanoparticles, surfactants can act as "capping agents" that adsorb to the surface of growing nanocrystals. This function is crucial for controlling particle size, preventing aggregation, and influencing the final morphology.

Research on inorganic halide perovskites has demonstrated the effectiveness of the related compound hexadecylpyridinium bromide (CPB) as a capping agent for cesium lead bromide (CsPbBr₃) nanoparticles. nih.gov In these studies, CPB was shown to enhance the thermal stability and significantly boost the photoluminescence quantum yield (PLQY) to as high as 90%. nih.gov The pyridinium headgroup coordinates to the nanoparticle surface, while the hydrophobic tail provides steric hindrance, stabilizing the particles in solution and passivating surface defects that can quench luminescence. nih.gov This role in preserving the crystalline structure and enhancing optical properties highlights the potential of pyridinium-based surfactants in the fabrication of high-performance nanomaterials for optoelectronic applications. nih.gov

The table below summarizes findings on the use of hexadecylpyridinium bromide (a close analogue) as a capping agent for perovskite nanoparticles.

Nanoparticle SystemSurfactantRole of SurfactantKey Finding
Cesium Lead Bromide (CsPbBr₃)Hexadecylpyridinium bromide (CPB)Capping Agent, StabilizerEnhanced thermal stability; boosted photoluminescence quantum yield (PLQY) to 90%. nih.gov

Emulsion and Microemulsion Science for Advanced Material Processing

Detailed research specifically applying Pyridinium, 1-hexadecyl-3-methyl-, bromide in emulsion and microemulsion systems for materials processing is not widely available. The principles of its function can be inferred from its surfactant properties and studies on analogous compounds.

As a cationic surfactant, this compound can act as an emulsifier, reducing the interfacial tension between immiscible liquids (e.g., oil and water) to create stable emulsions. The positively charged pyridinium headgroup would reside at the oil-water interface, creating a charge repulsion between droplets that prevents coalescence. This function is critical in processes like emulsion polymerization for creating polymer latexes or in formulating advanced coatings and inks.

Microemulsions are thermodynamically stable, transparent dispersions of oil and water, stabilized by a surfactant film at the interface. They can serve as nanoreactors for nanoparticle synthesis. The aqueous cores of reverse (water-in-oil) micelles can confine the reaction of precursors, offering precise control over the size and shape of the resulting nanoparticles. While studies on the imidazolium (B1220033) analogue, 1-hexadecyl-3-methylimidazolium bromide, have explored its use in forming microemulsions for various applications, specific examples utilizing the pyridinium variant for nanoparticle synthesis remain an area for future research. finechemicals.com.cn

Rheology Modifiers and Structuring Agents in Soft Materials

Information regarding the use of this compound specifically as a rheology modifier is not present in the reviewed literature. In principle, at high concentrations in solution, surfactants like this can form elongated, wormlike micelles. The entanglement of these micellar structures can dramatically increase the viscosity of the fluid, a property leveraged in applications such as personal care products, hydraulic fracturing fluids, and drag-reducing agents. The specific conditions under which this compound forms such viscosity-enhancing structures would depend on factors like concentration, temperature, and the presence of salts or other additives.

Future Directions and Interdisciplinary Research Opportunities

Integration of "Pyridinium, 1-hexadecyl-3-methyl-, bromide" into Smart and Responsive Materials

The unique molecular architecture of Pyridinium (B92312), 1-hexadecyl-3-methyl-, bromide, featuring a hydrophilic pyridinium headgroup and a long hydrophobic hexadecyl tail, makes it an excellent candidate for the development of smart and responsive materials. These materials are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical agents.

The self-assembly of this surfactant into micelles, vesicles, and other supramolecular structures in aqueous solutions is a key attribute that can be harnessed. The morphology and stability of these aggregates can be tuned by external triggers, leading to materials with switchable properties. For instance, temperature-responsive systems could be developed where the surfactant solution undergoes a phase transition at a critical temperature, altering its viscosity or optical properties. This behavior is crucial for applications in areas like controlled drug delivery, where a temperature change could trigger the release of an encapsulated therapeutic agent.

Furthermore, the cationic nature of the pyridinium headgroup allows for strong electrostatic interactions with anionic polymers, proteins, or DNA. This interaction can be exploited to create complex coacervates or self-assembled thin films that are responsive to changes in pH or ionic strength. Such systems could find use in sensors, where the binding of a target analyte disrupts the assembly and generates a detectable signal, or in "smart" coatings that can release antimicrobial agents on demand. The incorporation of this pyridinium surfactant into polymer matrices can also yield hydrogels that swell or shrink in response to specific stimuli, opening up possibilities in soft robotics and tissue engineering.

Table 1: Potential Stimuli and Applications in Smart Materials

StimulusPotential ApplicationUnderlying Mechanism
Temperature Controlled Release Systems, Smart GelsAlteration of micelle shape and size (e.g., sphere-to-rod transition), affecting solution viscosity and encapsulation properties.
pH pH-Triggered Delivery, SensorsProtonation/deprotonation of interacting species, leading to changes in electrostatic interactions and disassembly of surfactant-polymer complexes.
Light Photo-switchable MaterialsIncorporation of photo-responsive moieties that can alter surfactant packing and aggregate morphology upon irradiation.
Chemicals Analyte-Specific SensorsCompetitive binding of target molecules that disrupts the surfactant's supramolecular assemblies, causing a detectable change.

Sustainable and Environmentally Benign Aspects of Surfactant Chemistry

The future of the chemical industry is intrinsically linked to the principles of green chemistry, focusing on sustainable synthesis routes and the biodegradability of products. For this compound, significant research opportunities lie in developing more environmentally benign synthesis and ensuring its ultimate fate in the environment is well understood.

Sustainable Synthesis: Traditional synthesis of pyridinium surfactants often involves the quaternization of pyridine (B92270) derivatives with alkyl halides, which may use volatile organic solvents and high temperatures. Future approaches aim to align with green chemistry principles:

Solvent-Free Reactions: Performing the synthesis without solvents or using greener alternatives like water or supercritical CO2 can drastically reduce waste and energy consumption.

Catalytic Routes: The use of catalysts can enable reactions to occur under milder conditions (lower temperature and pressure), improving energy efficiency and potentially increasing reaction selectivity, thus minimizing byproducts.

Bio-based Feedstocks: Investigating the use of renewable resources to derive either the pyridine ring or the hexadecyl chain would significantly improve the sustainability profile of the surfactant. For example, fatty alcohols derived from plant oils could serve as the source for the hydrophobic tail.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly specific and efficient way to synthesize surfactants under mild conditions, often in aqueous media. nih.gov This approach can lead to higher purity products and avoids the use of harsh chemical reagents.

Biodegradation: Understanding the degradation pathway is crucial for assessing the environmental impact of a surfactant. Studies on similar, shorter-chain 1-alkyl-3-methylpyridinium bromides have shown that biodegradability is highly dependent on the length of the alkyl chain. rsc.org Research indicates that microorganisms can degrade these compounds, often initiating the process through oxidation of the alkyl side chain. nih.gov

For 1-hexadecyl-3-methyl-, bromide, the long C16 chain is expected to be a primary site for microbial attack. The proposed biodegradation pathway would likely involve:

Omega-oxidation: Initial enzymatic attack at the terminal methyl group of the hexadecyl chain.

Beta-oxidation: Subsequent shortening of the alkyl chain by two-carbon units.

Pyridinium Ring Cleavage: Once the alkyl chain is sufficiently degraded, the pyridinium ring, which is generally more resistant to degradation, can be attacked and opened by specialized microorganisms.

Research has shown that for 1-alkyl-3-methylpyridinium compounds, those with longer alkyl chains (like the octyl chain) can be classified as "readily biodegradable". rsc.org This suggests that the C16 chain of this compound would also be susceptible to rapid biodegradation, a favorable characteristic for an environmentally benign surfactant. The degradation products are generally found to be less toxic than the parent compound. rsc.org

Advancements in Hybrid Computational-Experimental Approaches for Amphiphile Systems

The synergy between computational modeling and experimental validation is revolutionizing materials science and surfactant research. Hybrid approaches, combining techniques like molecular dynamics (MD) simulations and Density Functional Theory (DFT) with laboratory experiments, offer unprecedented insight into the behavior of amphiphilic systems like this compound.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of surfactant molecules in solution at an atomistic level. kazanmedjournal.runih.gov For this compound, simulations can predict:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Micelle Morphology: The shape and size of the aggregates (e.g., spherical, worm-like) under different conditions of temperature and concentration.

Interfacial Behavior: How the surfactant molecules arrange themselves at interfaces, such as air-water or oil-water, which is fundamental to their function as detergents and emulsifiers. nih.gov

Interaction with Other Molecules: Simulating the interaction of the surfactant with polymers, drugs, or biological membranes can guide the design of delivery systems and smart materials. researchgate.net

Density Functional Theory (DFT): DFT calculations provide detailed electronic structure information, helping to understand the fundamental interactions that govern surfactant behavior. rsc.org This method can be used to:

Characterize Molecular Properties: Calculate charge distributions and molecular orbitals to explain the reactivity and interaction potential of the pyridinium headgroup.

Analyze Intermolecular Forces: Quantify the strength of interactions (e.g., electrostatic, van der Waals) between surfactant molecules and with solvent or other species. nih.gov

By combining these computational tools with experimental techniques such as surface tensiometry, dynamic light scattering (DLS), and cryo-transmission electron microscopy (cryo-TEM), researchers can build a comprehensive understanding of the system. For example, a simulated prediction of a sphere-to-wormlike micelle transition at a certain temperature can be experimentally verified through rheology measurements. plos.org This integrated approach accelerates the discovery and optimization of new formulations and materials, reducing the reliance on time-consuming and costly trial-and-error experimentation. rsc.org This powerful combination of simulation and real-world measurement is essential for unlocking the full potential of complex amphiphilic systems.

Q & A

Q. What are the established synthesis methods for Pyridinium, 1-hexadecyl-3-methyl-, bromide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via quaternization of pyridine with cetyl bromide under controlled conditions. Key parameters include reaction temperature (typically 60–80°C), solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios of reactants. For reproducibility, inert atmospheres (e.g., nitrogen) prevent side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Yield optimization may involve adjusting reaction time (24–48 hours) and using catalytic agents to accelerate quaternization .

Q. How can researchers characterize the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR confirm the pyridinium ring substitution pattern and alkyl chain integrity. For example, the methyl group at the 3-position appears as a singlet in 1H^1H NMR, while the hexadecyl chain shows characteristic methylene/methyl peaks .
  • Elemental Analysis: Verify Br content (theoretical ~20.8%) to confirm stoichiometry.
  • Mass Spectrometry: High-resolution ESI-MS can detect molecular ions (e.g., [M-Br]+^+ at m/z 292.3) .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic nature. Solubility decreases in nonpolar solvents .
  • Stability: Stable under ambient conditions but degrades in strong acidic/basic environments. Avoid prolonged exposure to light or moisture .
  • Surface Activity: Critical micelle concentration (CMC) is ~0.1–1 mM, relevant for studies on self-assembly or antimicrobial mechanisms .

Advanced Research Questions

Q. How does this compound function as an additive in bromine-generating electrochemical cells?

In zinc/bromine batteries, the compound complexes with bromine to form stable polybromides, reducing bromine diffusion and self-discharge. Electrochemical performance is assessed via cyclic voltammetry (CV) and galvanostatic charge-discharge tests. Optimizing concentration (e.g., 0.1–0.5 M in aqueous electrolytes) enhances cell efficiency and cycle life .

Q. What methodologies are used to evaluate its cytotoxic effects in cancer cell lines, and how are contradictions in bioactivity data resolved?

  • MTT Assay: Measure cell viability after 24-hour exposure (IC50_{50} values typically range 20–140 µg/mL). For example, monomeric derivatives show higher potency (IC50_{50} = 20 µg/mL) than dimeric analogs .
  • Apoptosis Detection: DAPI staining and fluorescence microscopy identify nuclear fragmentation and chromatin condensation. Flow cytometry quantifies apoptotic populations (Annexin V/PI staining) .
  • Data Contradictions: Variations in IC50_{50} may arise from differences in cell lines, exposure times, or impurity levels. Cross-validation with morphological analysis (phase-contrast microscopy) and dose-response curves improves reliability .

Q. How can molecular docking studies elucidate its mechanism of action in anticancer applications?

Using AutoDock or similar software, the compound is docked into target proteins (e.g., CDK1/cyclin B1). Binding affinity (ΔG values) and interaction maps (hydrogen bonds, hydrophobic contacts) predict inhibitory potential. For example, pyridinium derivatives may block ATP-binding pockets in kinases, validated by molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.